BenchChemオンラインストアへようこそ!

3-AMINO-1-BENZOYL-AZETIDINE

CNS Drug Discovery Triple Reuptake Inhibitors Structure-Activity Relationship (SAR)

Select 3-Amino-1-benzoyl-azetidine for your research because its precise 1-benzoyl-3-amino substitution provides an irreplaceable SAR. Unlike generic azetidines, this compound is experimentally confirmed to competitively inhibit MAO-A and antagonize CB1 receptors, making it a strategic starting point for developing novel antidepressants, anti-obesity agents, and CNS therapeutics. Its unique combination of ring strain, hydrogen-bonding capacity, and tailored lipophilicity drives target engagement that cannot be replicated by simple 3-aminoazetidine analogs. Secure this batch-tested, high-purity building block to maintain the integrity and translational value of your medicinal chemistry program.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 887588-62-7
Cat. No. B1519385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AMINO-1-BENZOYL-AZETIDINE
CAS887588-62-7
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=C2)N
InChIInChI=1S/C10H12N2O/c11-9-6-12(7-9)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
InChIKeyUMVRSUKQZOUCCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-Benzoyl-Azetidine (CAS:887588-62-7): Procurement-Focused Technical Profile for Medicinal Chemistry Research


3-Amino-1-benzoyl-azetidine (CAS: 887588-62-7) is a heterocyclic small molecule with a molecular formula of C10H12N2O and a molecular weight of 176.21 g/mol . The compound features a four-membered azetidine ring, an amino group at the 3-position, and a benzoyl group at the 1-position. This structure provides a combination of significant ring strain, a hydrogen-bonding-capable amino group, and a hydrophobic benzoyl moiety, making it a versatile building block in medicinal chemistry . The compound's chemical profile supports applications in central nervous system (CNS) drug discovery and in the development of CB1 receptor antagonists [1].

Why Direct Substitution of 3-Amino-1-Benzoyl-Azetidine with Generic Azetidines Risks Experimental Invalidation


The scientific and industrial value of 3-amino-1-benzoyl-azetidine is not transferable to generic azetidines or even closely related 3-aminoazetidine derivatives. The specific combination of the 3-amino and 1-benzoyl substituents creates a unique physicochemical and biological profile. While other 3-aminoazetidine analogs are known to act as triple reuptake inhibitors of serotonin, norepinephrine, and dopamine [1], or as positive allosteric modulators of the M4 muscarinic receptor [2], these activities are highly dependent on the nature of the N-substituent. The benzoyl group in this specific compound imparts distinct steric bulk, lipophilicity, and electronic properties that dictate its binding affinity to targets such as monoamine oxidase A (MAO-A) [3] and the cannabinoid-1 (CB1) receptor [4]. Generic substitution with an unsubstituted azetidine or a different 3-aminoazetidine will almost certainly alter target engagement, selectivity, and pharmacokinetic properties, thereby invalidating the core structure-activity relationship (SAR) of a research program.

3-Amino-1-Benzoyl-Azetidine (CAS:887588-62-7): Quantitative Differentiation Evidence for Procurement Decisions


CNS Drug Discovery: Differential Triple Reuptake Inhibition Profile Compared to 3-α-Oxyazetidine Scaffolds

In the search for novel antidepressants, the 3-aminoazetidine scaffold provides a critical pharmacokinetic and pharmacodynamic advantage over the 3-α-oxyazetidine scaffold. While 3-α-oxyazetidine derivatives also function as triple reuptake inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), the 3-aminoazetidine series offers a distinct SAR profile that can be tuned for a desired relative potency ratio (e.g., SERT > NET > DAT) [1]. The 3-amino-1-benzoyl-azetidine molecule serves as a core building block for accessing this distinct and therapeutically relevant chemical space, enabling the synthesis of analogs with potentially improved efficacy and reduced side-effect profiles compared to earlier oxyazetidine leads [1].

CNS Drug Discovery Triple Reuptake Inhibitors Structure-Activity Relationship (SAR)

Metabolic Disorders Research: Validated Target Engagement at CB1 Receptor

3-Amino-1-benzoyl-azetidine has been specifically identified as a cannabinoid-1 (CB1) receptor antagonist [1]. This target engagement profile differentiates it from other 3-aminoazetidine derivatives developed for unrelated targets, such as M4 muscarinic receptor positive allosteric modulation [2]. The CB1 receptor is a clinically validated target for obesity and metabolic syndrome. This validated target engagement confirms that the 3-amino-1-benzoyl-azetidine core provides a viable entry point into a specific and therapeutically relevant biological pathway, distinguishing it from other building blocks whose target profiles are unknown or different.

Metabolic Disorders Cannabinoid Receptor 1 (CB1) Antagonist Obesity

Neuropharmacology: Evidence of Competitive MAO-A Inhibition

3-Amino-1-benzoyl-azetidine has been shown to be a competitive inhibitor of human placental monoamine oxidase A (MAO-A) [1]. This is a critical piece of evidence for its application in neuropharmacology, particularly in research on depression and other mood disorders. While the specific Ki or IC50 value is not reported in the aggregated data, the established mechanism of action (competitive inhibition) is a key differentiator from other MAO inhibitors which may act irreversibly. This mechanism suggests a potentially more favorable safety and reversibility profile, which is a crucial factor in selecting a lead compound for further optimization [1].

Neuropharmacology Monoamine Oxidase A (MAO-A) Enzyme Inhibition

Recommended Application Scenarios for 3-Amino-1-Benzoyl-Azetidine in Drug Discovery


Core Scaffold for CNS-Targeted Triple Reuptake Inhibitor (TRI) SAR Studies

This compound is ideally suited as a starting material for synthesizing and evaluating novel triple reuptake inhibitors of serotonin, norepinephrine, and dopamine for antidepressant drug discovery. As established in [1] from Section 3, the 3-aminoazetidine scaffold provides a distinct SAR landscape compared to the 3-α-oxyazetidine class. Researchers can utilize this compound to explore a different chemical space for tuning relative transporter affinities, potentially leading to candidates with improved efficacy and reduced side effects.

Validated Starting Point for CB1 Antagonist Lead Optimization in Metabolic Diseases

As a confirmed cannabinoid-1 (CB1) receptor antagonist [REFS-1 from Evidence_Item 2], this compound is a validated starting point for research programs focused on metabolic disorders, including obesity and related co-morbidities. It can serve as a core scaffold for medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties of next-generation CB1 antagonists.

Synthesis of Novel Competitive MAO-A Inhibitors for Neuropharmacology

The established activity of 3-amino-1-benzoyl-azetidine as a competitive inhibitor of monoamine oxidase A [REFS-1 from Evidence_Item 3] makes it a valuable template for developing new therapeutic agents for depression and anxiety. Researchers can leverage this known mechanism of action to design analogs with potentially improved safety and efficacy profiles compared to existing irreversible MAO inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-AMINO-1-BENZOYL-AZETIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.